molecular formula C11H14INO2 B3088050 2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide CAS No. 1181039-50-8

2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide

Cat. No.: B3088050
CAS No.: 1181039-50-8
M. Wt: 319.14 g/mol
InChI Key: FMJCDLZFBDUBCB-UHFFFAOYSA-N
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Description

2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide is an organic compound characterized by the presence of an iodophenoxy group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide typically involves the reaction of 4-iodophenol with isopropylamine and acetic anhydride. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Catalyst: Base such as triethylamine or pyridine.

    Temperature: Room temperature to reflux conditions.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the iodophenoxy group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.

Major Products:

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The iodophenoxy group can facilitate binding to specific sites, while the acetamide moiety may enhance solubility and bioavailability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 2-(4-Bromophenoxy)-N-(propan-2-yl)acetamide
  • 2-(4-Chlorophenoxy)-N-(propan-2-yl)acetamide
  • 2-(4-Fluorophenoxy)-N-(propan-2-yl)acetamide

Comparison:

  • Uniqueness: The presence of the iodine atom in 2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide imparts unique reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic radius and higher polarizability can enhance interactions with biological targets and facilitate specific chemical transformations.

Properties

IUPAC Name

2-(4-iodophenoxy)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-8(2)13-11(14)7-15-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJCDLZFBDUBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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